Cas no 2228702-90-5 (4-(2-amino-1-fluoroethyl)-N,N-dimethylbenzamide)

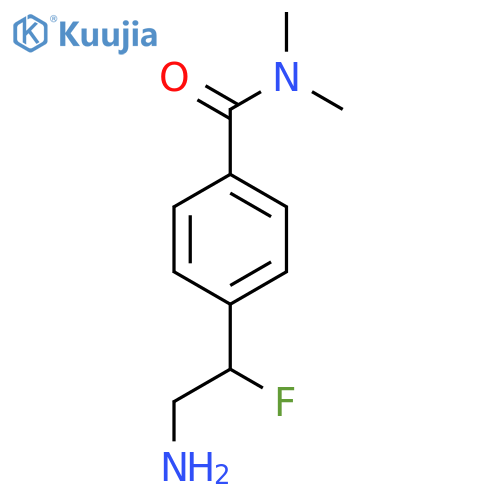

2228702-90-5 structure

商品名:4-(2-amino-1-fluoroethyl)-N,N-dimethylbenzamide

4-(2-amino-1-fluoroethyl)-N,N-dimethylbenzamide 化学的及び物理的性質

名前と識別子

-

- 4-(2-amino-1-fluoroethyl)-N,N-dimethylbenzamide

- 2228702-90-5

- EN300-2000265

-

- インチ: 1S/C11H15FN2O/c1-14(2)11(15)9-5-3-8(4-6-9)10(12)7-13/h3-6,10H,7,13H2,1-2H3

- InChIKey: ILBDSJUXZLZSOE-UHFFFAOYSA-N

- ほほえんだ: FC(CN)C1C=CC(C(N(C)C)=O)=CC=1

計算された属性

- せいみつぶんしりょう: 210.11684127g/mol

- どういたいしつりょう: 210.11684127g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 15

- 回転可能化学結合数: 3

- 複雑さ: 213

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0.6

- トポロジー分子極性表面積: 46.3Ų

4-(2-amino-1-fluoroethyl)-N,N-dimethylbenzamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-2000265-0.5g |

4-(2-amino-1-fluoroethyl)-N,N-dimethylbenzamide |

2228702-90-5 | 0.5g |

$1207.0 | 2023-09-16 | ||

| Enamine | EN300-2000265-5.0g |

4-(2-amino-1-fluoroethyl)-N,N-dimethylbenzamide |

2228702-90-5 | 5g |

$3645.0 | 2023-05-27 | ||

| Enamine | EN300-2000265-0.05g |

4-(2-amino-1-fluoroethyl)-N,N-dimethylbenzamide |

2228702-90-5 | 0.05g |

$1056.0 | 2023-09-16 | ||

| Enamine | EN300-2000265-10.0g |

4-(2-amino-1-fluoroethyl)-N,N-dimethylbenzamide |

2228702-90-5 | 10g |

$5405.0 | 2023-05-27 | ||

| Enamine | EN300-2000265-1g |

4-(2-amino-1-fluoroethyl)-N,N-dimethylbenzamide |

2228702-90-5 | 1g |

$1256.0 | 2023-09-16 | ||

| Enamine | EN300-2000265-0.1g |

4-(2-amino-1-fluoroethyl)-N,N-dimethylbenzamide |

2228702-90-5 | 0.1g |

$1106.0 | 2023-09-16 | ||

| Enamine | EN300-2000265-1.0g |

4-(2-amino-1-fluoroethyl)-N,N-dimethylbenzamide |

2228702-90-5 | 1g |

$1256.0 | 2023-05-27 | ||

| Enamine | EN300-2000265-2.5g |

4-(2-amino-1-fluoroethyl)-N,N-dimethylbenzamide |

2228702-90-5 | 2.5g |

$2464.0 | 2023-09-16 | ||

| Enamine | EN300-2000265-0.25g |

4-(2-amino-1-fluoroethyl)-N,N-dimethylbenzamide |

2228702-90-5 | 0.25g |

$1156.0 | 2023-09-16 | ||

| Enamine | EN300-2000265-10g |

4-(2-amino-1-fluoroethyl)-N,N-dimethylbenzamide |

2228702-90-5 | 10g |

$5405.0 | 2023-09-16 |

4-(2-amino-1-fluoroethyl)-N,N-dimethylbenzamide 関連文献

-

Nicolás Montenegro-Pohlhammer,Rodrigo Urzúa-Leiva,Dayán Páez-Hernández,Gloria Cárdenas-Jirón Dalton Trans., 2019,48, 8418-8426

-

Alain Mayer,Adrian Häberli,Christian J. Leumann Org. Biomol. Chem., 2005,3, 1653-1658

-

3. Trapping shape-controlled nanoparticle nucleation and growth stages via continuous-flow chemistry†Tabot M. D. Besong,Noktan M. AlYami,Khabiboulakh Katsiev,Dalaver H. Anjum,Ahmed Abdelkader,Pedro M. F. J. Costa,Victor M. Burlakov,Alain Goriely,Osman M. Bakr Chem. Commun., 2017,53, 2495-2498

-

Chiharu Ozakai,Kei Kitamura,Mitsuyo Horikawa,To-sho Hoshiyama,Akari Imamura,Tatsuro Yoneyama,Akemi Umeyama,Masaaki Noji,Tetsuto Tsunoda,Hiroto Kaku New J. Chem., 2022,46, 2600-2604

-

Chih-Chia Cheng,Wei-Ling Lin,Zhi-Sheng Liao,Chih-Wei Chu,Jyun-Jie Huang,Shan-You Huang,Wen-Lu Fan Polym. Chem., 2017,8, 7469-7474

2228702-90-5 (4-(2-amino-1-fluoroethyl)-N,N-dimethylbenzamide) 関連製品

- 4770-00-7(3-cyano-4-nitroindole)

- 2138033-61-9(4-Propyl-3-(1,2-thiazol-5-yl)cyclohexan-1-one)

- 851132-57-5(N-(2H-1,3-benzodioxol-5-yl)methyl-2-{1-(3-methoxyphenyl)-1H-imidazol-2-ylsulfanyl}acetamide)

- 2177060-85-2(2-(2-methoxyphenyl)-1-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]ethan-1-one)

- 1934813-19-0(3-(chloromethyl)-1,1,1-trifluoropentane)

- 1804809-68-4(4-(Fluoromethyl)-6-hydroxy-3-methoxy-2-(trifluoromethoxy)pyridine)

- 1421258-65-2(Fmoc-(R)-3-Amino-4-(4-methoxy-phenyl)-butyric acid)

- 579486-61-6(4,6-dichloro-2-ethyl-1H-imidazo4,5-cpyridine)

- 1823559-63-2(4-(2,4,6-Trifluorophenyl)-1,3-oxazolidin-2-one)

- 2171621-44-4(3-{1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methoxypropanoylpyrrolidin-2-yl}propanoic acid)

推奨される供給者

Shanghai Joy Biotech Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Rhino Pharmaceutical Tech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Jinan Hanyu Chemical Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量